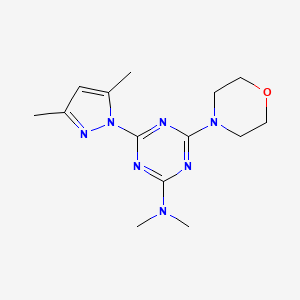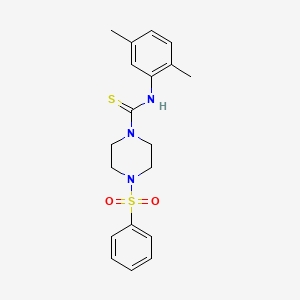
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can improve insulin sensitivity and reduce glucose levels by activating the AMPK pathway. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential therapeutic properties in various diseases, which makes it an attractive compound for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to develop more water-soluble derivatives of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide to improve its bioavailability. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used as a lead compound for drug development in various diseases, including cancer, diabetes, and neurological disorders. Finally, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine with piperazine-1-carbothioamide in the presence of phenylsulfonyl chloride. The reaction leads to the formation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide as a white solid with a melting point of 198-200°C.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing glucose levels. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-8-9-16(2)18(14-15)20-19(25)21-10-12-22(13-11-21)26(23,24)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLKPLKPULHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
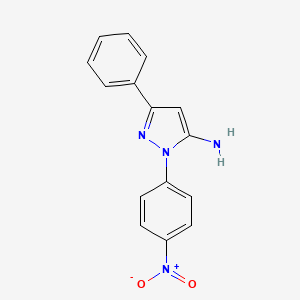
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
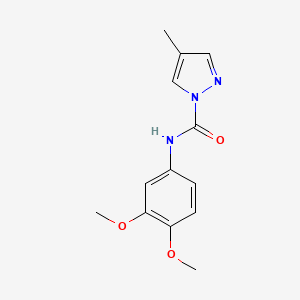
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
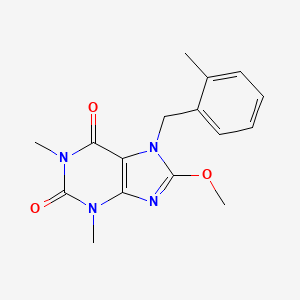
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
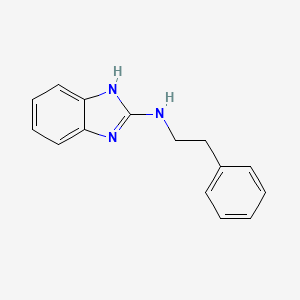
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
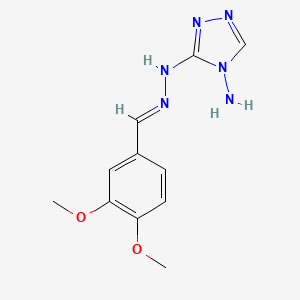
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
